3-(4-Methylphenyl)-2-oxo-1,2-dihydro-4-quinolinecarboxylic acid

Overview

Description

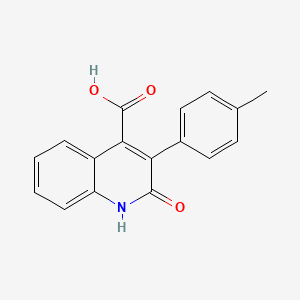

3-(4-Methylphenyl)-2-oxo-1,2-dihydro-4-quinolinecarboxylic acid is a heterocyclic compound that belongs to the quinoline family This compound is characterized by the presence of a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring

Mechanism of Action

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, including cell signaling, immune response, and metabolic regulation .

Mode of Action

It can be inferred from related compounds that it likely interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces . These interactions can induce conformational changes in the target proteins, altering their activity and resulting in downstream effects .

Biochemical Pathways

Similar compounds have been shown to influence a variety of pathways, including those involved in inflammation, oxidative stress, and cell proliferation . The compound’s effects on these pathways can lead to a range of downstream effects, potentially contributing to its overall biological activity .

Pharmacokinetics

Similar compounds have been shown to have good bioavailability and are often metabolized by the liver .

Result of Action

Based on the known effects of similar compounds, it may influence cellular processes such as signal transduction, gene expression, and cell proliferation . These effects could contribute to the compound’s overall biological activity.

Action Environment

The action of 3-(4-Methylphenyl)-2-oxo-1,2-dihydro-4-quinolinecarboxylic acid can be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other molecules, and the specific characteristics of the target cells or tissues . These factors can influence the compound’s stability, its interaction with target proteins, and its overall efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylphenyl)-2-oxo-1,2-dihydro-4-quinolinecarboxylic acid typically involves multi-step reactions starting from readily available precursors One common method involves the condensation of 4-methylbenzaldehyde with aniline to form an intermediate Schiff base, which is then cyclized using a suitable catalyst to form the quinoline core

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and reaction conditions are carefully selected to maximize yield and minimize by-products. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenyl)-2-oxo-1,2-dihydro-4-quinolinecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or to reduce other functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce new substituents on the quinoline ring or the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-(4-Methylphenyl)-2-oxo-1,2-dihydro-4-quinolinecarboxylic acid is with a molecular weight of 293.29 g/mol. The compound features a quinoline skeleton, which is known for its biological activity, particularly in drug development.

Antimalarial Activity

Recent studies have highlighted the potential of quinoline derivatives, including this compound, in treating malaria. Research indicates that compounds within this class exhibit potent antiplasmodial activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

A notable study demonstrated that derivatives of quinoline-4-carboxamide showed low nanomolar potency and favorable pharmacokinetic properties. These compounds were effective in vivo against P. berghei in mouse models, achieving effective doses below 1 mg/kg when administered orally . The mechanism of action involves the inhibition of translation elongation factor 2 (PfEF2), critical for protein synthesis in the parasite .

Anticancer Properties

The anticancer potential of this compound has also been explored. Various derivatives have shown promising results against different cancer cell lines, including human colon cancer (HCT-116) and breast cancer (MCF-7) cells. For instance, synthesized compounds from related quinoline structures exhibited IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 cells . This suggests that modifications to the quinoline structure can enhance selectivity and potency against cancerous cells.

Antimicrobial Activity

In addition to its antimalarial and anticancer applications, this compound exhibits antimicrobial properties. Studies have shown that quinoline derivatives can be effective against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The antimicrobial activity is often linked to the presence of electron-withdrawing groups on the quinoline ring, which enhances interaction with microbial targets .

Summary Table of Applications

| Application | Activity | Target Organism/Cell Line | IC50/Effective Dose |

|---|---|---|---|

| Antimalarial | Inhibition of Plasmodium falciparum | P. falciparum, P. berghei | EC50 = 120 nM; ED90 < 1 mg/kg |

| Anticancer | Cytotoxic effects on cancer cells | HCT-116, MCF-7 | IC50 = 1.9 - 7.52 μg/mL |

| Antimicrobial | Activity against bacterial strains | Mycobacterium smegmatis, Pseudomonas aeruginosa | Varies by derivative |

Comparison with Similar Compounds

Similar Compounds

3-(4-Methylphenyl)-8-methylxanthine: This compound shares a similar phenyl substituent but has a different core structure.

3-(4-Methoxyphenyl)propionic acid: Similar in having a phenyl ring with a different substituent and a different core structure.

Uniqueness

3-(4-Methylphenyl)-2-oxo-1,2-dihydro-4-quinolinecarboxylic acid is unique due to its specific quinoline core structure combined with the 4-methylphenyl and carboxylic acid groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

3-(4-Methylphenyl)-2-oxo-1,2-dihydro-4-quinolinecarboxylic acid, also known by its chemical structure C17H13NO3, has garnered attention in recent years for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article consolidates findings from various studies to provide a comprehensive overview of its biological activity.

- Molecular Formula: C17H13NO3

- Molecular Weight: 281.29 g/mol

- CAS Number: 1476800

Antimicrobial Activity

Research has indicated that compounds within the quinolinecarboxylic acid family exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of quinolinecarboxylic acids demonstrate activity against both Gram-positive and Gram-negative bacteria.

| Compound | Antimicrobial Activity | MIC (µg/mL) |

|---|---|---|

| This compound | Active against Staphylococcus aureus and Escherichia coli | 12.5 |

Case Study: Antibacterial Evaluation

In a comparative study, this compound was tested against standard bacterial strains. The compound showed a minimum inhibitory concentration (MIC) of 12.5 µg/mL against Staphylococcus aureus, indicating potent antibacterial activity comparable to established antibiotics like norfloxacin .

Anticancer Potential

The anticancer properties of this compound have also been explored. In vitro studies suggest that it may induce apoptosis in cancer cell lines through various mechanisms, including the modulation of apoptotic pathways.

Table: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | Induction of apoptosis via caspase activation |

| MCF7 (Breast Cancer) | 20 | Inhibition of proliferation and migration |

In a study conducted on HeLa cells, the compound exhibited an IC50 value of 15 µM, suggesting significant cytotoxic effects. The mechanism was attributed to the activation of caspases, which are critical mediators in the apoptotic pathway .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- DNA Interaction: The compound has shown affinity for DNA binding, leading to disruption in replication processes.

- Enzyme Inhibition: It acts as an inhibitor for certain enzymes involved in bacterial cell wall synthesis.

- Reactive Oxygen Species (ROS) Modulation: Studies indicate that it can modulate ROS levels within cells, contributing to its anticancer effects by inducing oxidative stress in cancer cells.

Properties

IUPAC Name |

3-(4-methylphenyl)-2-oxo-1H-quinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO3/c1-10-6-8-11(9-7-10)14-15(17(20)21)12-4-2-3-5-13(12)18-16(14)19/h2-9H,1H3,(H,18,19)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUGURCXDWBLOAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3NC2=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>41.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49679061 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.